molecular formula C8H11N3O B14806634 5-Cyclopropoxypyridine-2,3-diamine

5-Cyclopropoxypyridine-2,3-diamine

Cat. No.: B14806634
M. Wt: 165.19 g/mol
InChI Key: LNOQJJUMEOWGFW-UHFFFAOYSA-N
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Description

5-Cyclopropoxypyridine-2,3-diamine is a heterocyclic compound featuring a pyridine core substituted with amino groups at the 2- and 3-positions and a cyclopropoxy group at the 5-position. Pyridine-based diamines are often explored in medicinal chemistry due to their ability to coordinate metal ions, modulate electronic properties, and interact with biological targets. The cyclopropoxy substituent may enhance metabolic stability and influence lipophilicity, impacting bioavailability and target binding .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-cyclopropyloxypyridine-2,3-diamine

InChI

InChI=1S/C8H11N3O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2,9H2,(H2,10,11)

InChI Key

LNOQJJUMEOWGFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxypyridine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of 5-Cyclopropoxypyridine-2,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxypyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxypyridine-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzo[g]quinoxaline Derivatives (Anticancer Agents)

Structural Features :

  • Core: Naphthalene-derived benzo[g]quinoxaline.
  • Substituents : 2,4-Disubstituted groups synthesized from naphthalene-2,3-diamine precursors.

Bioactivity :

  • Demonstrated cytotoxicity against MCF-7 breast cancer cells, with compound 3 (specific structure undefined in evidence) showing submicromolar IC50 values.
  • Mechanism: Induced apoptosis via Bax activation and Bcl2 downregulation .

Comparison :

Cyclam/Polyamine Derivatives (Anti-HIV Agents)

Structural Features :

  • Core : Cyclam (macrocyclic tetraamine) or linear polyamines.
  • Substituents: Pyridine or aminophenyl groups appended to the macrocycle.

Bioactivity :

  • Anti-HIV-1 activity observed in monosubstituted cyclam derivatives, attributed to interactions with viral entry or replication machinery .

Comparison :

  • The pyridine ring in 5-Cyclopropoxypyridine-2,3-diamine is smaller and less conformationally flexible than cyclam macrocycles, which may limit multitarget engagement but enhance specificity.
  • The cyclopropoxy group’s electron-withdrawing effects could modulate amine basicity differently compared to acetate pendant arms in cyclam derivatives .

1-Cyclopropylpyrrolidin-3-amine

Structural Features :

  • Core : Pyrrolidine (saturated 5-membered ring).
  • Substituents : Cyclopropyl group at the 1-position and amine at the 3-position.

Properties :

  • Molecular formula: C7H14N2 (vs. C8H10N3O for 5-Cyclopropoxypyridine-2,3-diamine).
  • Safety data emphasize precautions for amine handling (e.g., skin/eye irritation risks) .

Comparison :

  • Pyrrolidine’s higher basicity may increase solubility in acidic environments compared to pyridine’s weaker basicity.

Diaminotoluene (m-TDA Mixture)

Structural Features :

  • Core : Benzene ring.
  • Substituents : 1,3-Diamine groups and a methyl group.

Comparison :

  • The 2,3-diamine configuration in 5-Cyclopropoxypyridine-2,3-diamine creates a vicinal diamine motif, which may enhance metal chelation compared to m-TDA’s 1,3-diamine arrangement.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Substituents Bioactivity/Application Key Differentiators
5-Cyclopropoxypyridine-2,3-diamine Pyridine 2,3-diamine, 5-cyclopropoxy Potential anticancer/drug lead Aromatic core, vicinal diamine, oxygen
Benzo[g]quinoxaline derivatives Naphthalene 2,4-disubstituted Anticancer (MCF-7) Fused ring system, DNA intercalation
Cyclam derivatives Cyclam macrocycle Pyridine/aminophenyl Anti-HIV-1 Macrocyclic flexibility, multitargeting
1-Cyclopropylpyrrolidin-3-amine Pyrrolidine Cyclopropyl Safety data emphasized Saturated ring, higher basicity
m-TDA mixture Benzene 1,3-diamine, methyl Industrial polymers Nonpolar, linear diamine configuration

Research Implications and Gaps

  • Anticancer Potential: The vicinal diamine and cyclopropoxy groups in 5-Cyclopropoxypyridine-2,3-diamine warrant evaluation against cancer cell lines, leveraging insights from benzo[g]quinoxaline derivatives .
  • Antiviral Applications : Structural parallels to cyclam-pyridine hybrids suggest possible anti-HIV screening, though macrocycle absence may limit efficacy .
  • Material Science: Compared to m-TDA, the pyridine core and cyclopropoxy group could yield novel polymers with enhanced thermal or electronic properties .

Limitations : Direct pharmacological or synthetic data on 5-Cyclopropoxypyridine-2,3-diamine are absent in the provided evidence; further experimental validation is needed.

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